molecular formula C14H16N2O B1661238 1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one CAS No. 888-19-7

1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one

Cat. No.: B1661238
CAS No.: 888-19-7
M. Wt: 228.29 g/mol
InChI Key: HUULIVDXAQTZEE-UHFFFAOYSA-N
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Description

1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one is a compound that features an indole moiety linked to a pyrrolidinone ring. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals. This compound is of interest due to its potential biological activities and applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one typically involves the reaction of indole derivatives with pyrrolidinone precursors. One common method includes the Fischer indole synthesis, where an indole derivative is reacted with a ketone in the presence of an acid catalyst . Another approach involves the nucleophilic addition of indole to a pyrrolidinone derivative under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.

    Medicine: Investigated for its role in developing new therapeutic agents.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways. For example, it may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one is unique due to its combination of indole and pyrrolidinone structures, which confer distinct chemical reactivity and biological properties. This dual functionality makes it a valuable compound for various research applications .

Properties

IUPAC Name

1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c17-14-6-3-8-16(14)9-7-11-10-15-13-5-2-1-4-12(11)13/h1-2,4-5,10,15H,3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUULIVDXAQTZEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40304271
Record name 1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888-19-7
Record name NSC165217
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165217
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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